molecular formula C14H14N2O2 B11181851 4-ethoxy-N-(pyridin-2-yl)benzamide

4-ethoxy-N-(pyridin-2-yl)benzamide

Cat. No.: B11181851
M. Wt: 242.27 g/mol
InChI Key: NVKWJNMYTIXOHP-UHFFFAOYSA-N
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Description

4-ethoxy-N-(pyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethoxy group attached to the benzene ring and a pyridinyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(pyridin-2-yl)benzamide typically involves the reaction of 4-ethoxybenzoic acid with 2-aminopyridine. The reaction is carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion to the desired product .

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using a continuous flow reactor, which allows for better control over reaction conditions and improved yield. The use of metal-organic frameworks (MOFs) as catalysts has also been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(pyridin-2-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.

    Reduction: The amide group can be reduced to form an amine.

    Substitution: The ethoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets. For example, in the context of its anti-tubercular activity, the compound inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria . The compound may also interact with other enzymes and proteins, modulating their activity and affecting various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-(pyridin-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

4-ethoxy-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C14H14N2O2/c1-2-18-12-8-6-11(7-9-12)14(17)16-13-5-3-4-10-15-13/h3-10H,2H2,1H3,(H,15,16,17)

InChI Key

NVKWJNMYTIXOHP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=N2

Origin of Product

United States

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